molecular formula C28H25ClN2O2 B15035910 11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15035910
M. Wt: 457.0 g/mol
InChI Key: XGVRNXIZBHPKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a 14-membered tricyclic core fused with two benzene rings. Its molecular structure includes:

  • 3,3-dimethyl groups at the diazepine ring, conferring conformational rigidity .
  • A phenylcarbonyl (benzoyl) group at position 7, contributing to π-π stacking interactions and metabolic susceptibility .

This compound belongs to a class of molecules with demonstrated pharmacological activities, including anxiolytic, anticonvulsant, and anticancer properties. Its structural complexity allows for targeted modifications to optimize bioavailability and receptor selectivity .

Properties

Molecular Formula

C28H25ClN2O2

Molecular Weight

457.0 g/mol

IUPAC Name

2-benzoyl-6-(3-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O2/c1-28(2)15-23-25(24(32)16-28)26(18-9-6-10-20(29)13-18)31-21-12-11-19(14-22(21)30-23)27(33)17-7-4-3-5-8-17/h3-14,26,30-31H,15-16H2,1-2H3

InChI Key

XGVRNXIZBHPKRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves microwave-assisted synthesis. This method uses silica-supported fluoroboric acid as a catalyst . The reaction conditions typically involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .

Industrial Production Methods

In an industrial setting, continuous flow synthesis is an attractive method for producing benzodiazepines. This method allows for efficient and scalable production of the compound. Continuous flow synthesis involves the use of a flow reactor where reactants are continuously fed into the system, and the product is continuously collected .

Chemical Reactions Analysis

Types of Reactions

11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of 11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . The molecular targets and pathways involved include the GABA_A receptor and associated signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities Evidence Source
Target Compound 3,3-dimethyl (3), 3-ClPh (11), PhCO (7) ~456.97* Rigid core; potential CNS activity
11-(3-ClPh)-3-(4-MeOPh)-diazepin-1-one 4-MeOPh (3) ~424.89 Enhanced solubility via methoxy group
11-(3-ClPh)-3-(2-thienyl)-diazepin-1-one 2-thienyl (3) ~438.91 Improved receptor affinity (thiophene)
11-(4-ClPh)-3-Ph-diazepin-1-one 4-ClPh (11) 400.91 Positional isomerism affects binding
10-(3,4,5-OMePhCO)-11-(4-ClPh)-diazepin-1-one 3,4,5-OMePhCO (7) 547.00 Increased polarity and solubility
FC2 (7-benzoyl-11-indol-3-yl-diazepin-1-one) Indol-3-yl (11) ~452.92 Selective cytotoxicity in cancer cells

*Estimated based on analogous structures.

Functional Group Contributions

3,3-Dimethyl Groups: Reduce ring flexibility, enhancing metabolic stability compared to non-methylated analogs like 11-(4-ClPh)-3-Ph-diazepin-1-one . May limit off-target interactions due to steric hindrance .

3-Chlorophenyl vs. 4-Chlorophenyl :

  • The meta -chlorine position (3-ClPh) in the target compound may improve receptor binding compared to para -substituted analogs (4-ClPh) due to spatial alignment with hydrophobic pockets .

Contrasts with polar substituents (e.g., 3,4,5-trimethoxybenzoyl in ), which improve aqueous solubility but reduce membrane permeability .

Heterocyclic Substituents (Thienyl, Indolyl) :

  • Thiophene () and indole () groups introduce aromatic heterocycles, modulating electronic properties and binding to enzymes or receptors. For example, FC2’s indole group correlates with selective cancer cell toxicity .

Biological Activity

The compound 11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule belonging to the dibenzo[b,e][1,4]diazepine family. Its unique structural features suggest potential biological activities that may be leveraged in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C25H24ClN2O
  • Molecular Weight : 457.0 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting the proliferation of cancer cells. This is attributed to its ability to interact with specific enzymes involved in cell cycle regulation.
  • Neuropharmacological Effects : Given its structural similarity to other known psychoactive compounds, there is interest in its potential effects on the central nervous system (CNS). Research indicates possible interactions with neurotransmitter receptors that could lead to anxiolytic or sedative effects.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

The proposed mechanisms of action for this compound involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and other diseases.
  • Receptor Binding : Interaction with neurotransmitter receptors could modulate synaptic transmission and influence mood and anxiety levels.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelPotential Mechanism
AnticancerModerateEnzyme inhibition and cell cycle disruption
NeuropharmacologicalPreliminaryReceptor binding affecting neurotransmission
AntimicrobialModerateDisruption of bacterial cell wall integrity

Table 2: Structural Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2...Chlorophenyl and phenylcarbonyl groupsAnticancer and CNS activity
11-(2-fluorophenyl)-7-(phenylcarbonyl)-2...Fluorophenyl substitutionAntimicrobial properties
11-(3-bromophenyl)-7-(phenylcarbonyl)-2...Bromophenyl substitutionLimited studies on anticancer activity

Case Studies

Several case studies have investigated the biological activity of similar compounds within the dibenzo[b,e][1,4]diazepine class:

  • Case Study on Anticancer Activity :
    • A study demonstrated that derivatives similar to our compound inhibited tumor growth in vitro by targeting specific kinases involved in cancer cell proliferation.
  • Neuropharmacological Research :
    • Research involving animal models indicated that compounds with similar structures displayed anxiolytic effects when tested for their interaction with GABA receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.